molecular formula C8H15N3S B1321728 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine CAS No. 337310-76-6

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1321728
CAS No.: 337310-76-6
M. Wt: 185.29 g/mol
InChI Key: AGOAOGLGXNTWEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is a thiadiazole derivative , a class of compounds known for their diverse biological activities

Biochemical Pathways

As a compound used in proteomics research , it may influence various cellular processes by interacting with proteins or other biomolecules.

Result of Action

It is known that this compound inhibits the corrosion of brass in sea water samples , indicating that it may have potential applications in materials science.

Action Environment

As a corrosion inhibitor , its effectiveness may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the corrosion of brass in seawater samples, indicating its potential interaction with metal ions and proteins involved in metal ion transport . The nature of these interactions suggests that this compound may act as a chelating agent, binding to metal ions and preventing their participation in corrosion reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can disrupt normal cellular processes that depend on these ions, leading to changes in gene expression and metabolic flux . Additionally, its potential as a chelating agent suggests that it may be used to modulate cellular responses to metal ion concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating metal ion concentrations and enzyme activities . At high doses, it may cause toxic or adverse effects, such as disrupting normal cellular processes and leading to cell death . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metal ion transport and metabolism . The compound’s chelating properties suggest that it can influence metabolic flux by binding to metal ions and altering their availability for biochemical reactions . This can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to bind to metal ions also influences its transport and distribution, as it may be co-transported with these ions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism .

Properties

IUPAC Name

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOAOGLGXNTWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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